molecular formula C21H21N3O2S B2840290 N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034306-20-0

N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2840290
CAS No.: 2034306-20-0
M. Wt: 379.48
InChI Key: YXIZFMKFWYSUBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and any catalysts that can speed up its reactions .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying how these properties change under different conditions .

Scientific Research Applications

Herbicidal Activity

Research has shown that derivatives of tetrahydronaphthalene-sulfonamide, similar to the chemical , exhibit notable herbicidal activity. These compounds' effectiveness is attributed to their stereochemical structure-activity relationship, with the (S)-isomers identified as the active forms. This suggests potential agricultural applications for controlling weed growth, enhancing crop yields, and contributing to the development of new herbicides (Hosokawa et al., 2001).

Enzyme Inhibition

Sulfonamide derivatives, including those structurally related to the compound of interest, have been studied for their inhibitory effects on human carbonic anhydrase isozymes. These effects could have implications for treating conditions such as glaucoma, epilepsy, and mountain sickness, highlighting the compound's potential in medicinal chemistry (Akbaba et al., 2014).

Antimicrobial Agents

New tetrahydronaphthalene-sulfonamide derivatives have shown potent antimicrobial activities against a range of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. The modification of these compounds from biologically inactive to highly active sulfonamide products underscores their significance in developing new antimicrobial agents (Mohamed et al., 2021).

Binding Studies and Spectroscopic Analysis

The binding properties of related sulfonamide compounds to proteins like bovine serum albumin have been explored using fluorescent probe techniques. This research is crucial for understanding how these compounds interact with biological molecules, which could inform drug delivery systems and therapeutic applications (Jun et al., 1971).

Magnetic Anisotropy

Studies on cobalt(II)-sulfonamide complexes have shed light on how systematic substitution on the ligand leads to variations in magnetic anisotropy, which is critical for designing magnetic materials and understanding magnetic properties in biological systems (Wu et al., 2019).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity of the compound, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, further studies that could be done to understand it better, or modifications that could be made to its structure to improve its properties .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-27(26,20-6-5-17-3-1-2-4-19(17)14-20)24-15-16-7-12-23-21(13-16)18-8-10-22-11-9-18/h5-14,24H,1-4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIZFMKFWYSUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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